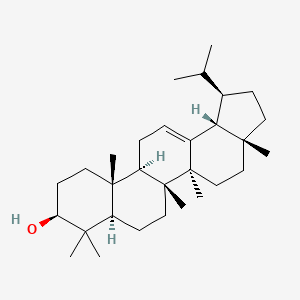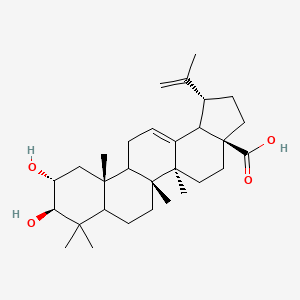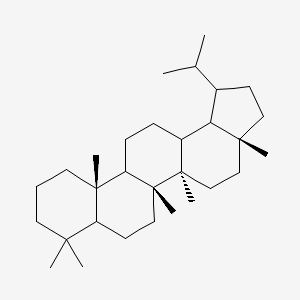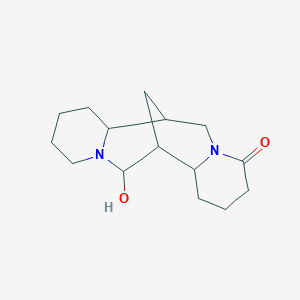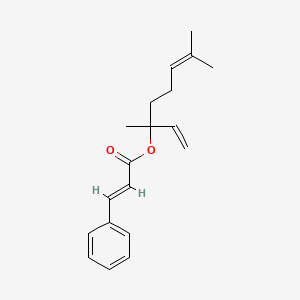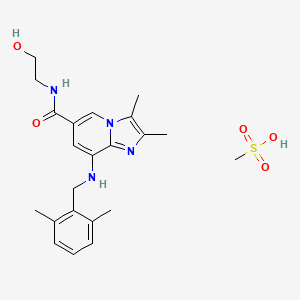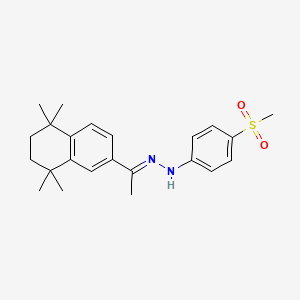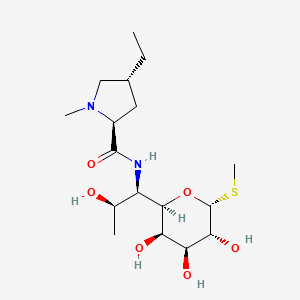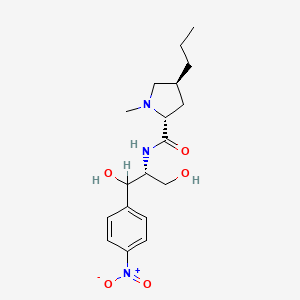
((2R,3S,4R,5R)-5-(2,6-ジヒドロキシ-9H-プリン-9-イル)-3,4-ジヒドロキシテトラヒドロフラン-2-イル)メチルリン酸ナトリウム
概要
説明
キサンチン-5'-モノホスフェート二ナトリウム塩は、プリン代謝の中間体です。 これは、DNA、RNA、および糖タンパク質の合成に必須であるグアノシン一リン酸の生合成において重要な役割を果たします 。 この化合物は、イノシン-5'-モノホスフェートからイノシンモノホスフェートデヒドロゲナーゼ酵素によって形成されます .
科学的研究の応用
キサンチン-5'-モノホスフェート二ナトリウム塩は、科学研究において幅広い用途を持っています。
作用機序
キサンチン-5'-モノホスフェート二ナトリウム塩は、プリン代謝経路に関与することでその効果を発揮します。 イノシンモノホスフェートデヒドロゲナーゼによってグアノシン一リン酸に変換され、これはグアニンヌクレオチドの合成における律速段階です 。 この変換は、DNA、RNA、および糖タンパク質の合成に不可欠です .
生化学分析
Biochemical Properties
Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is an intermediate in the purine metabolism pathway. It is generated from inosine-5’-monophosphate by the enzyme inosine monophosphate dehydrogenase (IMPDH). This compound interacts with various enzymes and proteins, including ribavirin and mycophenolate mofetil, which are inhibitors of IMPDH
Cellular Effects
Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a critical role in the synthesis of DNA, RNA, and proteins, which are vital for cell function and proliferation . The compound’s impact on nucleotide metabolism can enhance the antitumor immune response by maintaining the concentrations of important metabolites such as adenosine and ATP .
Molecular Mechanism
At the molecular level, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It is an intermediate in the rate-limiting step of guanosine monophosphate synthesis, catalyzed by IMPDH . The compound’s interaction with IMPDH inhibitors, such as ribavirin and mycophenolate mofetil, can disrupt nucleotide synthesis and affect gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, and can be used for extended periods
Dosage Effects in Animal Models
The effects of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective in achieving the desired outcomes . It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic benefits.
Metabolic Pathways
Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is involved in the purine metabolism pathway. It is synthesized from inosine-5’-monophosphate by IMPDH and further converted to guanosine monophosphate . This pathway is crucial for maintaining nucleotide homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells and tissues, Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, which are essential for its biological activity .
Subcellular Localization
The subcellular localization of Sodium ((2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate is critical for its function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects in the appropriate cellular context.
準備方法
合成経路と反応条件
キサンチン-5'-モノホスフェート二ナトリウム塩は、イノシンモノホスフェートデヒドロゲナーゼによって触媒される反応を通じて、イノシン-5'-モノホスフェートから合成することができます 。 反応は通常、NAD+を補因子として存在するイノシン-5'-モノホスフェートの酸化を含みます .
工業生産方法
キサンチン-5'-モノホスフェート二ナトリウム塩の工業生産は、しばしば微生物発酵プロセスを含みます。 イノシンモノホスフェートデヒドロゲナーゼを過剰発現する遺伝子組み換え微生物を用いることで、高収率の生産を達成することができます .
化学反応解析
反応の種類
キサンチン-5'-モノホスフェート二ナトリウム塩は、次のようなさまざまな化学反応を起こします。
酸化: グアノシン一リン酸への変換。
置換: キサンチン環上の官能基を置換することで誘導体を形成します。
一般的な試薬と条件
酸化: イノシンモノホスフェートデヒドロゲナーゼの存在下でNAD+を補因子として使用します.
置換: キサンチン環にさまざまな官能基を導入するために、さまざまな化学試薬を使用できます。
主な製品
グアノシン一リン酸: キサンチン-5'-モノホスフェートの酸化によって形成されます.
誘導体: さまざまな置換キサンチンモノホスフェート化合物。
化学反応の分析
Types of Reactions
Xanthosine-5’-monophosphate disodium salt undergoes various chemical reactions, including:
Oxidation: Conversion to guanosine monophosphate.
Substitution: Formation of derivatives by substituting functional groups on the xanthine ring.
Common Reagents and Conditions
Oxidation: NAD+ as a cofactor in the presence of inosine monophosphate dehydrogenase.
Substitution: Various chemical reagents can be used to introduce different functional groups onto the xanthine ring.
Major Products
Guanosine monophosphate: Formed through the oxidation of xanthosine-5’-monophosphate.
Derivatives: Various substituted xanthosine monophosphate compounds.
類似化合物との比較
類似化合物
イノシン-5'-モノホスフェート: キサンチン-5'-モノホスフェートの合成における前駆体.
グアノシン-5'-モノホスフェート: キサンチン-5'-モノホスフェートから形成される生成物.
アデノシン-5'-モノホスフェート: プリン代謝に関与する別のヌクレオチド.
独自性
キサンチン-5'-モノホスフェート二ナトリウム塩は、プリン代謝経路の中間体としての役割のために独自です。 グアノシン一リン酸への変換は律速段階であり、ヌクレオチド生合成において重要な化合物となっています .
特性
CAS番号 |
25899-70-1 |
|---|---|
分子式 |
C10H12N4NaO9P |
分子量 |
386.19 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R)-5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H13N4O9P.Na/c15-5-3(1-22-24(19,20)21)23-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;/h2-3,5-6,9,15-16H,1H2,(H2,19,20,21)(H2,12,13,17,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChIキー |
FVWNNNBCIYRTSW-GWTDSMLYSA-M |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |
異性体SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+] |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+] |
外観 |
Solid powder |
Key on ui other cas no. |
25899-70-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
L-XMP Sodium; L XMP Sodium; LXMP Sodium; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



